molecular formula C4H10S2 B1204193 2-Ethylthioethanethiol CAS No. 26750-44-7

2-Ethylthioethanethiol

Cat. No. B1204193
CAS RN: 26750-44-7
M. Wt: 122.3 g/mol
InChI Key: IYQVQZXLTJHEKZ-UHFFFAOYSA-N
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Description

2-Ethylthioethanethiol is a chemical compound with the molecular formula C4H10S2 . It has an average mass of 122.252 Da and a monoisotopic mass of 122.022392 Da .


Synthesis Analysis

The synthesis of 2-Ethylthioethanethiol involves several steps. One method involves the reaction with sodium hydroxide in tetrahydrofuran . The yield of this reaction is reported to be 95% .


Molecular Structure Analysis

The molecular structure of 2-Ethylthioethanethiol consists of 4 carbon atoms, 10 hydrogen atoms, and 2 sulfur atoms . The exact arrangement of these atoms and their bonds can be determined using various analytical techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethylthioethanethiol can be determined using various analytical techniques . These properties would include its melting point, boiling point, density, and more .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Ethylthioethanethiol is utilized in the synthesis of various heterocyclic compounds, which are a core structure in many pharmaceuticals. Its ability to act as a sulfur donor makes it valuable in constructing 2H-pyrans , a structural motif present in many natural products. These compounds are key intermediates in the synthesis of complex molecules like (−)-daurichromenic acid and its analogues .

Safety and Hazards

While specific safety data for 2-Ethylthioethanethiol was not found, it’s important to handle all chemicals with care. General safety measures include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-ethylsulfanylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S2/c1-2-6-4-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQVQZXLTJHEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181259
Record name Ethanethiol, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26750-44-7
Record name 2-(Ethylthio)ethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26750-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethiol, 2-(ethylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethiol, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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